Journal Name:Energy & Environmental Science
Journal ISSN:1754-5692
IF:32.4
Journal Website:http://pubs.rsc.org/en/journals/journalissues/ee
Year of Origin:2008
Publisher:Royal Society of Chemistry
Number of Articles Per Year:481
Publishing Cycle:Monthly
OA or Not:Not
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02643D
In artificial photosynthesis, tandem catalysis has emerged as an attractive approach to promote CO2 reduction to value-added multi-carbon (C2+) products through sequential steps at distinct sites. Herein, we investigate the coordination of Cu single atoms (Cu SAs) on In2O3 to create a conceptual tandem photocatalyst with orbital hybridization for efficient CO2-to-C2 conversion with stoichiometric O2 produced in pure water. Our findings reveal that the In2O3 domain provides high-coverage *CO intermediates, while the 3-coordinated Cu SAs promote the key C–C coupling. In2O3/Cu–O3 exhibits a remarkable ethanol yield rate of 20.7 μmol g−1 h−1 with a high selectivity of 85.8%, achieved without any sacrificial agent and photosensitizer under visible-light irradiation. In situ spectroscopies and theoretical calculations confirm that In2O3/Cu–O3 enables OC–COH coupling and CO2-to-ethanol conversion through the pathway CO2 → *COOH → *CO → *OCCOH → *OCH2CH3 → ethanol. A set of techniques including X-ray absorption spectroscopy reveal that the 3-coordinated Cu SAs exist in the Cu+ state, exhibiting a strong electron-donating capability. The electronic interaction between Cu and In through p–d and d–d hybridizations in In2O3/Cu–O3 induces electron redistribution, leading to adjustment of the d band center and electronic localization near the Fermi level, thus facilitating C–C coupling for ethanol production.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE01690K
The exploration of the variations and connections of molecules in the iterative process involves material development for high-performance solar devices, particularly for understanding the molecular packing, intermolecular interactions, and aggregation behaviors of non-fullerene acceptors (NFAs). This study reveals the packing arrangement of three representative chlorine-mediated NFAs, namely ITIC-4Cl (A–D–A), BTIC-EH-4Cl, and BTIC-C9-4Cl (A–D–A–D–A), showing differences in linear to compact 3D network packing structures, thus suggesting the direction of development of NFA materials with gradually enhanced device performances. The reason for the differences in the 3D framework size was also revealed, with the numbers and the modes of electronic junctions being attributed to factors affecting electron mobility. Several tests, including HRTEM, GIWAXS, UV-vis, and variable temperature infrared, were employed to establish the connections between single-crystal structures and nanocrystalline bulk heterojunction domains in film states. Understanding the molecule packing in the blend films by single-crystal analysis was found to be helpful in exploring the electron transport behaviors for better molecular design. Finally, a “like dissolves like” concept in a co-acceptor-based system was proposed. This involves using molecules with similar packing arrangements in single crystals as ternary guests, which could improve the ternary strategy with respect to better material compatibility and improved device performance. This led to a champion power conversion efficiency (PCE) of 19.01% in the ternary devices based on the BTIC-C9-4Cl : L8-BO (0.6 : 0.6, w/w) co-acceptor, which is one of the highest efficiencies reported based on PBDB-TF/BTIC-C9-4Cl systems. This work emphasizes the importance of packing modes and 3D framework sizes of NFAs and provides new insights into the material design and development of organic solar cells, including the “like dissolves like” approach, from the perspective of similar single crystals promoting the compatibility to cause a significant enhancement in ternary devices.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02129G
Difficulty in tuning the ideal phase morphology of interpenetrating network structures is the main reason for the relative inefficiency of all-small-molecule organic solar cells (ASM-OSCs). Achieving a desirable phase morphology is closely tied to both the molecular structure and film-formation process. Therefore, understanding the material's structural properties and film formation mechanism becomes crucial to improve the device performance. Herein, we have developed three small-molecule donors (T25, T26 and T27) through stepwise terminal-group and side-chain engineering. For the first time in the ASM-OSCs, we have analyzed the relationship between the material's structure, film formation mechanism and device performance by combining single crystal structure analysis and glow discharge optical emission spectroscopy (GD-OES) measurements. The results demonstrate that T27 exhibits a lower reorganization energy and a well-connected crystal packing, leading to a higher hole mobility compared to T25 and T26. Device performance results and morphological analysis indicate that the T27 : Y6-based ASM-OSCs yield enhanced efficiency compared to the T25- and T26-based ones. This enhancement can be attributed to the better charge generation and transport, suppressed charge recombination, more favorable molecular packing and slower film growth rate. These results not only provide insight into molecular designing, but also contribute to a deeper understanding of the film growth mechanism.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE01776A
Ion-pair high-temperature polymer electrolyte membranes (HT-PEMs) paired with phosphonic acid ionomer electrode binders have substantially improved the performance of HT-PEM electrochemical hydrogen pumps (EHPs) and fuel cells. Blending poly(pentafluorstyrene-co-tetrafluorostyrene phosphonic acid) (PTFSPA) with Nafion™, and using this blend as an electrode binder, improved proton conductivity in the electrode layer resulting in a 2 W cm−2 peak power density of fuel cells at 240 °C (a HT-PEM fuel cell record). However, much is unknown about how phosphonic acid ionomers blended with perfluorosulfonic acid materials affect electrode kinetics and gas transport in porous electrodes. In this work, we studied the proton conductivity, electrode kinetics, and gas transport resistances of 3 types of phosphonic acid ionomers, poly(vinyl phosphonic acid), poly(vinyl benzyl phosphonic acid), and PTFSPA by themselves and when blended with Aquivion® (a perfluorosulfonic acid material). These studies were performed using EHP platforms. For all phosphoric acid ionomer types, the addition of Aquivion® promoted ionic conductivity, hydrogen oxidation/evolution reaction kinetics (HOR/HER), and hydrogen gas permeability. Solid-state 31P NMR revealed that the addition of Aquivion® eliminated or significantly reduced phosphate ester formation in phosphoric acid ionomers and this plays a vital role in enhancing ionomer blend conductivity. Using the best blend variant, PTFSPA-Aquivion®, an EHP performance of 5.1 A cm−2 at 0.4 V at T = 200 °C was attained. Density functional theory (DFT) calculations identified that phosphonic acids with electron-withdrawing moieties reduced the propensity of the phosphonic acid to adsorb on platinum electrocatalyst surfaces. The relative adsorption affinity of the various phosphonic acid ionomers from DFT is consistent with experimentally determined charge transfer resistance. A voltage loss breakdown model revealed that the addition of Aquivion® reduced activation and concentration overpotentials in EHPs. Overall, a systematic experimental and modeling approach provided further insight as to how perfluorosulfonic acid ionomers blended with phosphoric acid ionomers affect ionic conductivity, reaction kinetics, and gas permeability in EHP platforms.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02048G
The transport of lithium ions in the solid electrolyte interphase (SEI) has been previously accepted to proceed in two steps: a fast pore diffusion through the outer, porous organic layer followed by a slow knock-off or vacancy diffusion in the inner, dense inorganic layer. The second step is believed to be the rate-limiting step during fast-charging. In this study, we have intentionally constructed a thicker SEI (SEI-rich) structure on the surface of monoclinic Nb2O5 (H-Nb2O5) by adding LiNO3 into a conventional ethylene carbonate based electrolyte. The electrochemical performance of two electrodes, one SEI-rich and one with few SEI (SEI-lean), was found to be almost the same, including their fast-charging capability and cycling stability, despite the significant difference in their SEI structure. Importantly, analysis using cryogenic scanning/transmission electron microscopy showed the discrete decoration of individual inorganic particles (e.g., Li2O) and amorphous species (LiNxOy/organic components) over the surface of H-Nb2O5. These discrete inorganic particles are in contradiction to the formation of dense inner inorganic layer, which has been commonly postulated. Based on these findings, we propose a new mechanism for Li ion transport through the SEI: one-step pore diffusion, without the second step slow diffusion. This one-step pore diffusion process provides an extremely fast Li ion transport, and effectively removes the kinetic limitation of Li ion transport in the SEI for fast charging. These results strongly suggest that the influence of SEI structure on the transport kinetics of lithium ions is much less significant than previously accepted. These results offer a new understanding of possible lithium ion transport pathway within SEI and may have implications for the future designs of fast-charging battery materials.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE03121G
Proton ceramic electrochemical cells (PCECs) have attracted significant attention from governmental institutions and research societies as an emerging technology for energy conversion and storage. As some of the representative high-temperature electrochemical devices, PCECs have achieved impressive progress and become an influential research direction in the energy field. They exhibit wide-ranging application prospects and offer numerous possibilities for the subsequent production of valuable chemical products at intermediate temperatures, due to their remarkable flexibility and reliability. The development of efficient, stable, and long-life elementary PCEC devices relies heavily on the exploitation of new materials and structural designs. In this paper, we provide a general review of the mechanisms of proton transport and the fundamental operating principles of PCECs. We comprehensively summarize strategies used to improve electrochemical performance in the past few years, encompassing the state-of-the-art electrode and electrolyte materials, novel approaches for structural optimization, and innovative developments in electrochemical cell devices. Importance is given to the presentation of various applications of PCECs, including H2O electrolysis, CO2/H2O co-conversion in the electrolysis mode, and the synthesis of high-value chemicals such as CH4 and CO through CO2 electrochemical conversion with proton donors like H2, C2H6, or NH3 (conceptualized). Consequently, we provide a future perspective on PCEC commercialization and highlight the existing challenges that need to be addressed.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02571C
Light soaking (LS) is a well-known but poorly understood phenomenon in perovskite solar cells (PSCs) which significantly affects device efficiency and stability. LS is greatly reduced in large-area inverted PSCs when a PC61BM electron transport layer (ETL) is replaced with C60, where the ETL is commonly in contact with a thin bathocuproine (BCP) interlayer. Herein, we identify the key molecular origins of this LS effect using a combination of surface photovoltage, ambient photoemission spectroscopy, Raman spectroscopy, integrated with density functional theory simulations. We find that BCP forms a photoinduced charge-transfer (CT) complex with both C60 and PC61BM. The C60/BCP complex accelerates C60 dimer formation, leading to a favourable cascading energetic landscape for electron extraction and reduced recombination loss. In contrast, the PC61BM/BCP complex suppresses PC61BM dimer formation, meaning that PC61BM dimerisation is not the cause of LS. Instead, it is the slow light-induced formation of the PC61BM/BCP CT complex itself, and the new energetic transport levels associated with it, which cause the much slower and stronger LS effect of PC61BM based PSCs. These findings provide key understanding of photoinduced ETL/BCP interactions and their impact on the LS effect in PSCs.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02202A
Hard carbon (HC) has the potential to be a viable commercial anode material in both lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs). However, current battery performance evaluation methods based on half-cells are insufficient for accurately assessing the performance of HC anodes due to their ultra-low discharge voltage windows. To develop the next-generation of large-scale rechargeable batteries, it is necessary to examine reported HC materials from a full-cell perspective. This review emphasizes the importance of full-cell validation and provides a comprehensive overview of HC anodes – including their history, fundamentals, carbon chemistry induced by temperature, microstructure correlation with electrochemical performance, and debates surrounding lithium/sodium-ion storage mechanisms. Additionally, this review highlights various optimization strategies and suggests potential areas for future application of HC-based lithium-ion batteries (HC-LIBs) and HC-based sodium-ion batteries (HC-SIBs). Furthermore, different challenges and strategies that need to be addressed are presented in the hope of providing inspiration and guidance for the commercialization of HC anodes.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02313C
Extensive research has been carried out to enhance the capacitive energy storage capability of dielectric polymers through the design of multilayer polymer nanocomposites, which typically comprise a polarization layer with high-loading fillers (>10 vol%) and a breakdown strength (Eb) layer with relatively low filler loadings (≤5 vol%). However, high filler loadings in the multilayer nanocomposites generally scarify the breakdown strength and mechanical properties and complicate film processing. It has been a tremendous challenge to balance polarization and breakdown strength in layered composites with low loadings of nanofillers. Herein, we present, for the first time, multilayered polymer nanocomposites with ultralow loadings of nanofillers, e.g., 0.2 vol% filler for high polarization and 2 vol% loadings for enhanced breakdown strength, to break the aforementioned tradeoff. The newly designed multilayer nanocomposites exhibit a markedly improved discharged energy density of 25.1 J cm−3 along with an exceptional charging–discharging efficiency of 93.8%, which is by far the best comprehensive capacitive performance of a dielectric polymer nanocomposite reported to date. The impact of the architectures and compositions of the multilayer composite films on the dielectric properties and capacitive performance has been investigated. Finite element simulations are carried out to further understand the breakdown processes of the multilayer composite films with ultra-low loadings of the nanofillers. This contribution opens new opportunities for the development of scalable layered polymer composite dielectrics for high-energy-density capacitors.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02474A
Owing to their respective characteristics, single-atom catalysts (SACs), metal nanoparticle catalysts, and metal nanocluster catalysts exhibit excellent performance in various electrocatalytic reactions. Notably, the composite catalysts containing both metal single-atom (M1) sites and metal nano-aggregates (MNAs, including nanoparticles and nanoclusters) are expected to integrate the advantages of each for efficient electrocatalysis, which are drawing increasing attention. In this review, we aim to provide a comprehensive overview showing the structure advantages and recent progress of single-atom catalysts containing metal nano-aggregates (MNA–SACs). Specifically, we first retrospectively look at the debates over determining the actual active sites in MNA–SACs, and summarize the structure characteristics and synthetic methods of MNA–SACs. Importantly, the key synergistic effects of the M1 sites and MNAs in MNA–SACs are thoroughly discussed. Furthermore, the recent progress and representative breakthroughs of advanced MNA–SACs in various electrocatalytic reactions are outlined. Finally, the challenges and prospects for development in MNA–SACs are highlighted. This article aims to present a comprehensive overview of MNA–SACs, expecting to further inspire the development of MNA–SACs and provide new ideas for the rational design of efficient electrocatalysts.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02657D
A challenging task in solid-state batteries is finding a solid ionic conductor that is simultaneously electronically insulative, stable at both low and high voltages, and sustainable. Current prevalent ceramic lithium-ion conductors (LICs) struggle to balance all these criteria, and their selection is limited for application in solid-state lithium metal batteries. Here, we report a universal solid electrolyte design paradigm, i.e., an ceramic LIC sandwiched between two solid electronic separators, to allow a broad range of ceramic LICs including Li1.5Al0.5Ti1.5(PO4)3, LiV3O8, and Li4Ti5O12, to be deployed in solid-state lithium batteries. With the solid electrolyte design, the requirements of electronic insulation or (electro)chemical stability for ceramic LICs are no longer needed. A high critical current density of 14 mA cm−2 (under a constant plating/stripping capacity of 0.5 mA h cm−2) and long-life cycling (7000 hours at 0.2 mA cm−2 and 2500 hours at 0.5 mA cm−2) were realized in Li//Li symmetric cells at room temperature. Remarkably high capacity retentions (87% after 400 cycles) were also achieved in Li0 full cells paired with LiNi0.8Mn0.1Co0.1O2 cathodes (mass loading: 7.4 mg cm−2). Our discoveries promise the implication of broader-ranging, more sustainable, yet previously unrecognized ionic conductors in practical solid-state batteries.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE01768K
Hydrogen energy and related technologies are essential for combating climate change and meeting the growing energy demands. Despite being considered a key technology, proton exchange membrane fuel cells (PEMFCs) are yet to overcome their dependence on noble-metal catalysts, hindering progress toward a hydrogen economy. Recently, anion exchange membrane fuel cells (AEMFCs) have emerged as promising alternatives to PEMFCs owing to the use of inexpensive metals for both the catalysts and bipolar plates in alkaline environments. Although the AEMFC technology has achieved tremendous progress in materials development, several chronic problems need to be addressed. This review presents a comprehensive overview of the critical issues in the development of AEMFCs and the previous efforts made to resolve them. In addition, a comparative analysis between PEMFCs and AEMFCs is performed to diagnose the current status of AEMFCs from a practical perspective and to propose potential avenues for future development.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02700G
Organic photovoltaic cells based on disordered materials suffer significant energy losses that limit the power conversion efficiencies (PCEs). For all-polymer solar cells (all-PSCs), the complicated blend morphology caused by the high probability of chain entanglement will exacerbate this situation. Here, we designed an alternating copolymer donor, PDBQx-TCl, based on dithieno[2,3-d:2′,3′-d′]benzo[1,2-b:4,5-b′]dithiophene and dithieno[3,2-f:2′,3′-h]quinoxaline units and studied its application in all-PSCs. By blending with the polymer acceptor PY-IT, the device obtained a moderate PCE of 16.8%. We then incorporated a small-molecule acceptor, BTA3-4F, into the PDBQx-TCl:PY-IT blend, which not only tuned the optical absorption and aligned energy levels but also suppressed the energy disorder by optimizing the blend morphology. As a result, the ternary device recorded an outstanding PCE of 18.6%, which is much higher than the binary all-PSC. This work demonstrates that suppressing energy disorder by adding small molecules into binary all-PSCs is a feasible approach to improve photovoltaic performance.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE01599H
Anode-free lithium metal batteries (AFLMBs) display enormous potential as next-generation energy-storage systems owing to their enhanced energy density, reduced cost, and simple assembly process. Thus, the analysis and evaluation of actual anode-free Li pouch batteries (AFLPBs) are indispensable for realizing practical ultrahigh energy density and offering a development guide for commercial applications. However, to date, the design strategies, optimization principles, and future perspectives for AFLPBs have not been summarized in detail. Accordingly, the aim of this review is to provide a systematic overview of high-energy-density AFLPBs, focusing on the research progress in recent years, and predict subsequent development directions. First, the pivotal designment parameters for achieving practical ultrahigh-energy-density AFLPBs are proposed to confine the research boundary discriminating coin-level AFLMB assessment. Subsequently, the failure mechanism and electrochemical performance assessment of AFLPBs are analyzed to disclose the distinctive running and invalidation mechanisms that should be correspondingly solved. Finally, by revealing the challenges and opportunities faced in this field, the perspectives on practical AFLPBs are deduced with insights.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02010J
Mixed lead and tin (Pb–Sn) halide perovskites are highly promising because of their narrow bandgaps and potential for all-perovskite tandem solar cell applications. Despite achieving decent power conversion efficiencies (PCEs) thus far, Pb–Sn perovskite solar cells still have faced challenges such as easy oxidation of Sn2+ to Sn4+, resulting in abundant defects in the body and interfaces. In this study, we adopt a feasible and low-cost modification material, i.e. glycine hydrochloride (GlyCl), into Pb–Sn perovskite solar cells from bottom to up. The GlyCl modification agent was incorporated into the bottom poly(3,4-ethylenedioxythiophene) polystyrene sulfonate hole transporting layers, middle perovskite absorbers, and top capping layers, significantly passivating defects across multiple channels. Additionally, the introduction of GlyCl improved carrier transport, suppressed the oxidation of Sn2+ to Sn4+, and reacted with residual lead iodide on the top of perovskite films. Consequently, Pb–Sn halide perovskite solar cells employing multiple GlyCl modifications achieved the highest PCE of 22.07%, with a markedly improved open-circuit voltage and fill factor, which enabled efficient 4-terminal all-perovskite tandem solar cells with a maximum PCE of 27.07%. This work sheds light on the importance of multi-channel passivation for narrow-bandgap Pb–Sn perovskite solar cells and tandem cells.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02030D
In recent times, there has been growing interest among researchers in aqueous energy storage devices that utilize non-metallic ammonium ions (NH4+) as charge carriers. However, the selection of suitable materials for ammonium storage presents significant challenges. The understanding of the energy storage mechanism in electrodes for ammonium ion-based devices remains limited, which hampers the development of the corresponding modification techniques. Based on the previous research in the field of ammonium-ion energy storage devices, this review aims to provide the first comprehensive insight into ammonium-ion energy storage systems, from individual electrode materials to the overall design of devices, for real-world deployment. First, the review delves into the energy storage mechanisms of NH4+ in depth, encompassing processes such as NH4+ intercalation/de-intercalation, NH4+/H+ co-insertion/extraction, adsorption/desorption, and conversion reactions. Then, critical evaluation of electrode design strategies is presented, with emphasis on leveraging large framework features, selecting organic substances with specific functional groups, fabricating amorphous structures, achieving ionic/molecular intercalation, adjusting structural water, constructing composite materials, and regulating defective structures. Furthermore, the review discusses optimization approaches for integrated devices, including electrolyte modification, use of advanced substrates, the development of multifunctional devices, and the utilization of hybrid-ion/dual-ion batteries. Finally, the review analyzes potential challenges and future perspectives for aqueous ammonium-ion energy storage devices. This review will pave the way to next-generation ammonium ion storage systems from fundamental science breakthroughs, practical prototypes and eventually to real-life deployment and commercialization.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D2EE03198A
Emerging tandem photovoltaics (PVs) show cell power conversion efficiencies beyond incumbent PV systems but do not yet match their multi-decade lifetimes, impeding widespread deployment. Here we propose periodic module recycling as a strategy to resolve resource scarcity associated with halide perovskite tandem PV and relax initial stability requirements, thus accelerating their commercialization. By way of example, we fabricate high-performance all-perovskite tandems and experimentally show that indium tin oxide-coated substrates can be re-used multiple times without significant device performance loss. We show that for all-perovskite tandems with degradation rates as high as 10% per year, periodic module recycling gives reductions in greenhouse gas (GHG) emission factor and ameliorates energy return on investment (EROI). Our analytical findings provide quantitative and rigorous guidance on how to implement recycling in practice. Our results inform the optimal recycling frequency and the possibility of outcompeting the benchmark silicon PV in each phase of materials development over the commercialization trajectory of perovskite tandems. Being recycled every 10 years with 10% per year degradation results in a GHG emission factor of 4.64 g CO2-eq/MJ, lower than that of silicon PV (4.73 g CO2-eq/MJ). As the all-perovskite tandem develops toward a lower degradation rate of 7% per year, periodic module recycling every 10 years results in EROI of 15.0, already outcompeting the silicon single-junction benchmark (14.8). Periodic module rejuvenation provides early market entry for all-perovskite tandems to outcompete silicon PVs on key sustainability metrics, while this same strategy is not viable for perovskite–silicon tandems for the current module efficiencies unless a degradation rate lower than 1.4% per year can be achieved from the outset. Our findings of module rejuvenation are economically viable as supported by levelized cost of electricity (LCOE) calculations with sensitivity analyses. This work unveils new strategies to bring online next-generation sustainable PV technologies earlier that can meaningfully contribute to decarbonization goals.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02719H
Alloying improves catalytic performance, but the control is challenging due to element contributions. Here, we study the structural differences in PdxAuy alloys to understand their impact on the oxygen reduction reaction activity. Spectroscopic and theoretical analyses reveal ensemble and ligand effects induced by alloying. We observe that active adjacent Pd sites become inactive isolated Pd sites upon dilution with Au due to the ensemble effect. As the Au proportion increases, the Pd d-band is progressively filled due to charge hybridization from the ligand effect. The optimized coordinate and electronic structures result in reduced energy barriers and enhanced reaction kinetics in PdxAuy catalysts. Remarkably, the optimal Pd55Au45 catalyst achieves a mass activity of 962.59 A gPd−1 at 0.9 V versus reversible hydrogen electrode, approximately 15 times higher than that of commercial 20 wt% Pt/C. Zn–air batteries with a Pd55Au45 cathode exhibit remarkable specific capacity and 2000 hour stability. This study provides valuable insights into the rational regulation and catalytic chemistry of alloys.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE90070C
The first page of this article is displayed as the abstract.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE90069J
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
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工程技术1区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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3.4 | 279 | Science Citation Index Expanded | Not |
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